molecular formula C23H24O7 B2407308 tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 637750-56-2

tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No. B2407308
CAS RN: 637750-56-2
M. Wt: 412.438
InChI Key: BDKHJIMVSRUWRK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate” is C23H24O7 . Its average mass is 412.432 Da and its monoisotopic mass is 412.152191 Da .

Scientific Research Applications

Chemical Interactions and Reactions

  • Studies have explored the interaction of related compounds with various chemicals, leading to the formation of different products. For instance, the interaction of homophthalic anhydride with tert-butyl (triphenylphosphoranylidene)acetate resulted in the formation of products like 12-hydroxy-5H-dibenzo[c,g]chromen-5-one, highlighting the reactivity of similar compounds under different conditions (Shablykin et al., 2017).

Synthesis and Structural Studies

  • The synthesis of related compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid has been performed, demonstrating the process of structural modification in this class of compounds. Such studies are crucial for understanding the structure-activity relationships in medicinal chemistry (Li et al., 2013).

Polymerization and Material Science Applications

  • Tert-butyl esters, closely related to the query compound, have been shown to function as chain transfer agents in the copolymerization of vinyl ethers and oxiranes. This highlights their potential applications in material science and polymer chemistry (Hotta et al., 2020).

Application in Catalysis

  • In the field of catalysis, compounds like tert-butylphenol, which are structurally related, have been synthesized using specific catalysts. This indicates the potential of similar compounds in facilitating or optimizing chemical reactions (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-5-26-17-8-6-7-9-18(17)29-20-13-28-19-12-15(10-11-16(19)22(20)25)27-14-21(24)30-23(2,3)4/h6-13H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHJIMVSRUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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